2-Benzylphenyl glycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylphenyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. These compounds are characterized by the presence of an epoxide group attached to an ether linkage. This compound is particularly notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylphenyl glycidyl ether typically involves the reaction of 2-benzylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes intramolecular cyclization to form the glycidyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylphenyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted ethers, amines, thiols, etc.
Scientific Research Applications
2-Benzylphenyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of epoxy resins, which are employed in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of 2-Benzylphenyl glycidyl ether involves the reactivity of the epoxide ring. The epoxide group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
- Phenyl glycidyl ether
- Benzyl glycidyl ether
- 2-Methylphenyl glycidyl ether
Comparison: 2-Benzylphenyl glycidyl ether is unique due to the presence of both benzyl and phenyl groups attached to the glycidyl ether moiety. This structural feature imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other glycidyl ethers. The presence of the benzyl group also enhances its solubility in organic solvents and its ability to participate in a wider range of chemical reactions.
Properties
CAS No. |
2461-43-0 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[(2-benzylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-14-8-4-5-9-16(14)18-12-15-11-17-15/h1-9,15H,10-12H2 |
InChI Key |
WFRNIUYOWYOGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.